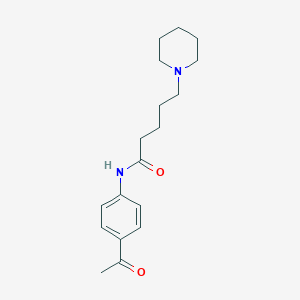
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide is a chemical compound known for its unique structure and properties It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide typically involves the reaction of 1,3-dimethylimidazole with trimethylsilyl iodide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
1,3-Dimethylimidazole+Trimethylsilyl iodide→1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography may be employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions, leading to the formation of 1,3-dimethylimidazole.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as halides, cyanides, and thiolates can be used in substitution reactions.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate may be used for oxidation reactions.
Hydrolysis Conditions: Acidic or basic aqueous solutions are typically used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides may yield different halogenated derivatives of the compound.
Scientific Research Applications
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazole derivatives.
Biology: The compound’s derivatives may have potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials, including polymers and electronic materials.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylimidazole: A precursor to the compound, lacking the trimethylsilyl group.
Trimethylsilyl Iodide: A reagent used in the synthesis of the compound.
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-imidazole: A similar compound with a phenyl group instead of the trimethylsilyl group.
Uniqueness
1,3-Dimethyl-2-(trimethylsilyl)-2,3-dihydro-1H-imidazol-1-ium iodide is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other imidazole derivatives.
Properties
| 91631-72-0 | |
Molecular Formula |
C8H19IN2Si |
Molecular Weight |
298.24 g/mol |
IUPAC Name |
(1,3-dimethyl-1,2-dihydroimidazol-1-ium-2-yl)-trimethylsilane;iodide |
InChI |
InChI=1S/C8H18N2Si.HI/c1-9-6-7-10(2)8(9)11(3,4)5;/h6-8H,1-5H3;1H |
InChI Key |
BHZZMKRENTZGRP-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C=CN(C1[Si](C)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithian]-3-yl acetate](/img/structure/B14350854.png)


